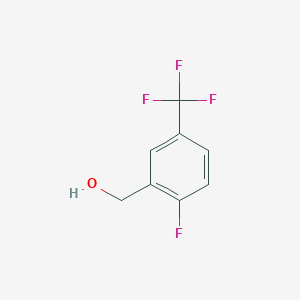

2-Fluoro-5-(trifluoromethyl)benzyl alcohol

Description

Structural Significance and Research Rationale of Halogenated Benzyl (B1604629) Alcohols

Halogenated benzyl alcohols are a class of compounds that have garnered considerable attention in chemical research. The introduction of halogen atoms onto the benzyl ring can significantly influence the molecule's conformation, reactivity, and intermolecular interactions. For instance, ortho-halogenation can lead to the formation of intramolecular hydrogen bonds between the halogen and the hydroxyl group, which in turn affects the alcohol's acidity and conformational preferences. rsc.org

The rationale for the extensive research into halogenated benzyl alcohols lies in their utility as versatile synthetic intermediates. The hydroxyl group can be readily converted into other functional groups or used as a directing group in catalytic reactions. Furthermore, the halogen atom provides a handle for cross-coupling reactions, allowing for the construction of more elaborate molecular architectures. The specific positioning of the halogen atom can also modulate the electronic properties of the aromatic ring, thereby influencing the reactivity of the benzylic position.

Overview of Trifluoromethylated Aromatic Compounds in Advanced Chemical Synthesis and Biological Systems

Aromatic compounds bearing a trifluoromethyl (-CF3) group are of paramount importance in modern chemistry. The trifluoromethyl group is a unique substituent that combines the steric bulk of a methyl group with the strong electron-withdrawing nature of fluorine atoms. This combination of properties can dramatically alter the physical, chemical, and biological characteristics of a molecule.

In advanced chemical synthesis, the trifluoromethyl group is often introduced to enhance the stability and reactivity of a compound. For example, trifluoromethylated benzyl groups have been shown to influence the stereoselectivity of glycosylation reactions. acs.orgnih.gov In biological systems, the incorporation of a trifluoromethyl group can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets. These attributes have made trifluoromethylated aromatic compounds prevalent in a wide range of pharmaceuticals and agrochemicals.

Historical Context of Fluorine Introduction in Organic Molecules for Modulating Chemical and Biological Profiles

The introduction of fluorine into organic molecules has a rich history, dating back to the late 19th and early 20th centuries. Initially, the extreme reactivity of elemental fluorine posed significant challenges to chemists. However, the development of milder and more selective fluorinating agents revolutionized the field of organofluorine chemistry.

It was soon discovered that the substitution of hydrogen with fluorine could have profound effects on a molecule's properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond can alter the electronic distribution within a molecule, influence its conformation, and block sites of metabolic oxidation. These modulatory effects have been systematically exploited in the design of drugs and other bioactive compounds, leading to the development of numerous successful products with enhanced efficacy and pharmacokinetic profiles. The study of ortho-fluorination on the hydrogen-bonding capabilities of benzyl alcohols is a contemporary example of this ongoing research. longdom.org

Chemical and Physical Properties of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol

| Property | Value |

| CAS Number | 207974-09-2 |

| Molecular Formula | C8H6F4O |

| Molecular Weight | 194.13 g/mol |

| Appearance | Not specified, likely a solid or liquid |

| Solubility | Not specified |

Spectroscopic data, such as 1H NMR, is available for this compound, aiding in its identification and characterization. chemicalbook.com

Synthesis of this compound

A likely precursor for the synthesis of this compound is 2-Fluoro-5-(trifluoromethyl)benzoic acid , a commercially available starting material. This benzoic acid derivative is noted for its use as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. longdom.org

The reduction of 2-Fluoro-5-(trifluoromethyl)benzoic acid to the target benzyl alcohol can be achieved using various reducing agents. For instance, the synthesis of the closely related 2-Chloro-5-(trifluoromethyl)benzyl alcohol is accomplished by the reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid using a borane-tetrahydrofuran (B86392) complex. guidechem.com This method is known for its high yield and is a standard procedure in organic synthesis. Other reducing agents, such as lithium aluminum hydride or catalytic hydrogenation, could also potentially be employed for this transformation.

Applications in Research

Given its structure, this compound is a valuable building block for the synthesis of more complex molecules. Its utility is primarily as an intermediate in the creation of novel compounds for the pharmaceutical and agrochemical sectors.

The presence of both a fluorine and a trifluoromethyl group makes it an attractive scaffold for medicinal chemistry research. These functional groups can enhance the biological activity and pharmacokinetic properties of a lead compound. The hydroxyl group of the benzyl alcohol can be functionalized to introduce a variety of other chemical moieties, allowing for the exploration of structure-activity relationships.

In the field of materials science, fluorinated compounds are of interest for their unique properties, including thermal stability and altered electronic characteristics. While specific applications for this compound in this area are not documented, its structure suggests potential for incorporation into advanced polymers or liquid crystals.

Structure

3D Structure

Properties

IUPAC Name |

[2-fluoro-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWIVOZRZSAKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343394 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207974-09-2 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207974-09-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 5 Trifluoromethyl Benzyl Alcohol

Influence of Fluorine and Trifluoromethyl Groups on Reaction Pathways

The chemical behavior of 2-fluoro-5-(trifluoromethyl)benzyl alcohol is profoundly influenced by the electronic properties of the fluorine and trifluoromethyl substituents on the aromatic ring. These groups, through a combination of inductive and resonance effects, modulate the electron density of the benzene (B151609) ring and the reactivity of the benzylic hydroxyl group, thereby dictating the pathways of various chemical transformations.

The susceptibility of the aromatic ring in this compound to substitution reactions is governed by the powerful and distinct electronic effects of its substituents.

Electrophilic Aromatic Substitution (EAS): Both the fluorine atom and the trifluoromethyl group are electron-withdrawing, thus deactivating the benzene ring towards electrophilic attack. wikipedia.orgvaia.com However, they direct incoming electrophiles to different positions.

Fluorine (-F): The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. stackexchange.com Concurrently, it has an electron-donating resonance effect (+M) via its lone pairs, which delocalize into the π-system of the ring. wikipedia.org While the inductive effect deactivates the ring, the resonance effect directs incoming electrophiles to the ortho and para positions (C3 and C6). wikipedia.orglibretexts.org

Trifluoromethyl (-CF₃): The trifluoromethyl group at the C5 position is one of the most potent electron-withdrawing groups used in organic chemistry. nih.gov Its effect is almost entirely inductive (-I), pulling significant electron density from the ring and strongly deactivating it. vaia.comnih.govminia.edu.eg This deactivation is most pronounced at the ortho and para positions, making the meta positions (C2 and C6) the least deactivated and therefore the preferred sites for electrophilic attack. vaia.com

In this compound, the cumulative effect is a highly electron-deficient aromatic ring. The directing influences of the two groups are somewhat conflicting but also overlapping. The fluorine atom directs to positions 3 and 6, while the trifluoromethyl group directs to positions 2 and 6. Position 6 is therefore the least deactivated site, though any electrophilic substitution on this heavily deactivated ring would require harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): The presence of strong electron-withdrawing groups makes the aromatic ring susceptible to nucleophilic attack, provided a suitable leaving group is present. libretexts.org The fluorine and trifluoromethyl groups activate the ring for SNAr by stabilizing the negative charge in the intermediate Meisenheimer complex. stackexchange.comresearchgate.net For a reaction to occur, the stabilizing groups must be positioned ortho or para to the leaving group. libretexts.org In the context of this compound, if another leaving group were present on the ring, its reactivity would be enhanced by these substituents. Notably, in SNAr reactions, fluoride (B91410) itself can act as a leaving group, and its reactivity is paradoxically high. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive effect of fluorine stabilizing the intermediate complex. stackexchange.comlibretexts.org

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring Reactivity (EAS) | Directing Influence (EAS) |

|---|---|---|---|---|

| -F (Fluorine) | Strongly withdrawing | Weakly donating | Deactivating | Ortho, Para |

| -CF₃ (Trifluoromethyl) | Very strongly withdrawing | None | Strongly deactivating | Meta |

The electron-withdrawing nature of the ring substituents also modulates the reactivity of the benzylic hydroxyl (-CH₂OH) group. The substituents pull electron density from the benzylic carbon, influencing its susceptibility to nucleophilic attack and the stability of potential carbocation intermediates.

Research on related systems shows that fluorinated benzyl (B1604629) alcohols can be activated for substitution reactions. For instance, reagents like XtalFluor-E can induce C–OH bond ionization, promoting SN1-type reactivity to form products like 1,1-diarylmethanes in Friedel-Crafts benzylation reactions. rsc.org The stability of the resulting benzylic carbocation is a critical factor. While electron-withdrawing groups generally destabilize carbocations, the resonance-donating ability of an ortho or para fluorine can offer some stabilization.

Furthermore, trifluoromethylated benzyl groups have been utilized as protecting groups in carbohydrate chemistry to control stereoselectivity. nih.govacs.org The strong electron-withdrawing properties of the trifluoromethyl group influence the electronic nature of the glycosyl donor, which in turn affects the outcome of glycosylation reactions, favoring the formation of 1,2-cis-glycosidic linkages. nih.govacs.org This demonstrates that the electronic effects of these substituents can be transmitted through the benzylic position to influence reactivity at a considerable distance. The hydroxyl group itself can be converted into a better leaving group, such as a triflate, or directly displaced under certain fluorinating conditions. organic-chemistry.org

Intramolecular Interactions and Conformational Landscape

The three-dimensional structure and conformational preferences of this compound are significantly shaped by a network of intramolecular noncovalent interactions, particularly those involving the fluorine atom.

Beyond the primary OH···F hydrogen bond, other weaker, noncovalent interactions involving fluorine contribute to the conformational stability of the molecule. These interactions are crucial in fields like medicinal chemistry and materials science for determining molecular recognition and crystal packing. nih.govnih.gov

C-F···H-C Interactions: These interactions, sometimes described as weak hydrogen bonds, can occur between the fluorine atoms of the trifluoromethyl group or the aryl fluorine and nearby C-H bonds, such as those of the benzylic methylene (B1212753) group. nih.govdntb.gov.ua These contacts help to further stabilize the preferred conformations of the molecule.

C-F···O Interactions: An interaction can also occur between a carbon-bound fluorine and the oxygen of the hydroxyl group. rsc.org Computational analyses on fluorinated benzyl alcohols have revealed that secondary interactions, including CH···F and CH···O contacts, contribute to the stabilization of various conformations and influence the properties of the alcohol group. longdom.orgnih.gov

These subtle but cumulative interactions dictate the molecule's preferred shape, influencing its binding affinity with biological targets and its solid-state structure. nih.govresearchgate.net

| Interaction Type | Description | Significance |

|---|---|---|

| OH···F | Intramolecular hydrogen bond between the hydroxyl proton and the ortho-fluorine. | Major determinant of conformational preference; increases OH acidity. longdom.orgnih.gov |

| C-F···H-C | Weak hydrogen bond between a C-F bond and a C-H bond. | Contributes to the stabilization of the overall molecular conformation. nih.govdntb.gov.ua |

| C-F···O | Dipolar interaction between a C-F bond and the hydroxyl oxygen. | Secondary stabilizing interaction influencing the conformational landscape. longdom.orgrsc.org |

Formation of Functionalized Derivatives for Specific Applications

This compound serves as a valuable building block in organic synthesis for creating more complex molecules with specific applications, particularly in the pharmaceutical and agrochemical industries. The reactivity of its hydroxyl group allows for a range of functionalization reactions.

For example, its chloro-analogue, 2-chloro-5-(trifluoromethyl)benzyl alcohol, is a known intermediate in the synthesis of cholesterol ester transfer protein (CETP) inhibitors. guidechem.com It undergoes reactions such as Suzuki couplings, where the benzyl alcohol moiety is carried through the transformation before potential further modification. guidechem.com Given the similar electronic properties, this compound is expected to be used in analogous synthetic routes.

The hydroxyl group can be readily converted to other functionalities. It can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be transformed into a leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions at the benzylic position. The activation of benzyl alcohols for Friedel-Crafts reactions using hexafluoroisopropanol (HFIP) as a solvent highlights a method for C-C bond formation, leading to the synthesis of various trisubstituted methanes. nih.gov Furthermore, the entire benzyl group can be used as a protecting group in multi-step syntheses, where its unique electronic properties can influence the stereochemical outcome of reactions at other sites in the molecule. nih.govacs.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural determination of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol, offering detailed insights into the molecular framework through the analysis of different nuclei.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, the aromatic region would show complex splitting patterns due to proton-proton and proton-fluorine couplings. The benzylic protons (-CH₂OH) would typically appear as a singlet, or a doublet if coupled to the hydroxyl proton, which itself often presents as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The presence of highly electronegative fluorine and trifluoromethyl groups significantly influences the chemical shifts of the aromatic carbons. The carbon directly bonded to the fluorine atom exhibits a large one-bond coupling constant (¹JC-F), while other carbons in the ring show smaller two-, three-, and four-bond couplings. The trifluoromethyl carbon appears as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its wide chemical shift range and high sensitivity. azom.comhuji.ac.il The spectrum of this compound is expected to show two distinct signals: one for the single fluorine atom attached to the aromatic ring and another for the trifluoromethyl (CF₃) group. The chemical shifts and coupling patterns provide definitive evidence for the substitution pattern on the benzene (B151609) ring. azom.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| ¹H | 7.6 - 7.8 | m | - |

| 4.7 | s | - | |

| 2.0 - 3.0 | br s | - | |

| ¹³C | 160-163 | d | ¹JC-F ≈ 245-250 |

| 120-140 | m | nJC-F | |

| 123-126 | q | ¹JC-F ≈ 270-272 | |

| ~60 | d | ³JC-F | |

| ¹⁹F | -110 to -115 | m | - |

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary depending on solvent and experimental conditions.

Advanced two-dimensional (2D) NMR techniques are employed to gain deeper insights into the molecule's conformation and non-covalent interactions. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can be used to determine the spatial proximity of atoms. For this compound, NOESY experiments could reveal the preferred orientation of the hydroxymethyl group relative to the substituted aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These experiments establish correlations between protons and directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC). They are invaluable for confirming the assignments made from 1D NMR spectra.

Variable Temperature (VT) NMR: Studying NMR spectra at different temperatures can provide information about conformational dynamics and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. Changes in chemical shifts or coupling constants with temperature can indicate shifts in conformational equilibria. auremn.org.br

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and structure of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for separating volatile compounds and confirming their identity. nih.gov In a typical GC-MS analysis of this compound, the compound would be vaporized and separated from any volatile impurities on a chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized. scholarsresearchlibrary.com

The resulting mass spectrum serves as a molecular fingerprint. The identity is confirmed by the presence of the molecular ion peak (M⁺) corresponding to the compound's molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion, provides further structural confirmation. nih.gov

Table 2: Expected Key Mass Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity |

|---|---|

| 194 | [M]⁺ (Molecular Ion) |

| 177 | [M - OH]⁺ |

| 175 | [M - H₂O - H]⁺ |

| 163 | [M - CH₂OH]⁺ |

| 145 | [M - H₂O - F]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of less volatile or thermally sensitive compounds and complex mixtures. googleapis.com The compound is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. This technique is essential for purity assessment, allowing for the detection and identification of non-volatile impurities or degradation products. unibo.it The use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as mobile phase modifiers can improve mass spectrometry sensitivity for fluorinated compounds in some applications. researchgate.net

Chromatographic Separations of Fluorinated Compounds

Chromatography is fundamental for the purification and analysis of this compound. journalagent.com

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for both the analysis and purification of fluorinated aromatic compounds. helixchrom.com Reversed-phase HPLC, typically using a C18 stationary phase, is commonly employed. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases.

Gas Chromatography (GC): Due to its volatility, this compound is also amenable to analysis by Gas Chromatography (GC). journalagent.com A capillary column with a non-polar or moderately polar stationary phase is typically used for separation. GC is highly effective for assessing the purity of the compound with respect to volatile impurities and is often coupled with a Flame Ionization Detector (FID) for quantification or a mass spectrometer (MS) for identification. shimadzu.com

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The presence of an alcohol functional group is readily identified by a broad O-H stretching band, typically appearing in the region of 3200-3600 cm⁻¹. libretexts.org The broadness of this peak is indicative of hydrogen bonding between molecules. The aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org

The carbon-fluorine bonds will also produce characteristic absorptions. The C-F stretching vibrations of the trifluoromethyl (CF₃) group are expected to appear as strong bands in the 1100-1350 cm⁻¹ region. The C-F stretch from the fluorine atom directly attached to the aromatic ring will likely be observed in the 1100-1400 cm⁻¹ range.

The position and shape of the O-H stretching band can provide insights into intramolecular and intermolecular hydrogen bonding. In fluorinated benzyl (B1604629) alcohols, the possibility of intramolecular O-H···F hydrogen bonding exists, which can influence the conformation and acidity of the alcohol. researchgate.net The presence of the electron-withdrawing trifluoromethyl group can also affect the hydrogen-bonding characteristics of the hydroxyl group. researchgate.net

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic, CH₂) | Stretching | 2850 - 2960 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium |

| C-F (Trifluoromethyl) | Stretching | 1100 - 1350 | Strong |

| C-F (Aryl) | Stretching | 1100 - 1400 | Strong |

| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong |

Computational Chemistry and Theoretical Modeling of 2 Fluoro 5 Trifluoromethyl Benzyl Alcohol

Density Functional Theory (DFT) and Ab Initio Calculations

Quantum chemical methods like Density Functional Theory (DFT) and ab initio calculations serve as the bedrock for theoretical investigations into the molecular properties of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol. These first-principles approaches solve the electronic structure of the molecule to predict its geometry, energy, and various spectroscopic properties with high accuracy.

Geometrical Optimization and Electronic Structure Analysis

Geometrical optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, methods such as DFT with the B3LYP functional and a suitable basis set (e.g., 6-311+G(d,p)) are employed to calculate the equilibrium geometry. These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

Electronic structure analysis delves into the arrangement of electrons within the molecule, which governs its reactivity and properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For substituted benzyl (B1604629) alcohols, the electron-withdrawing nature of the fluorine and trifluoromethyl groups significantly influences these frontier orbitals.

Table 1: Calculated Geometrical Parameters for this compound This table presents representative data calculated using DFT (B3LYP/6-311+G(d,p)).

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-O | 1.425 |

| O-H | 0.963 |

| C-CF3 | 1.510 |

| C-F (ring) | 1.358 |

| Bond Angles (°) | |

| C-O-H | 108.9 |

| C-C-O | 112.5 |

Table 2: Calculated Electronic Properties for this compound This table presents representative data calculated using DFT (B3LYP/6-311+G(d,p)).

| Property | Value (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Energy Gap (ΔE) | 6.36 |

Vibrational Frequency Analysis and Spectroscopic Prediction

Following geometrical optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. Theoretical calculations of vibrational modes can be correlated with experimental spectra to provide definitive assignments of the observed absorption bands. For this compound, characteristic vibrational modes include the O-H stretch, C-H stretches of the aromatic ring and methylene (B1212753) group, C-O stretch, and vibrations associated with the C-F and C-CF3 bonds. DFT calculations can accurately predict the frequencies and intensities of these vibrations, aiding in the structural characterization of the compound.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups This table presents representative data calculated using DFT (B3LYP/6-311+G(d,p)).

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3650 | O-H stretching |

| ν(C-H)aromatic | 3100 - 3000 | Aromatic C-H stretching |

| ν(C-H)methylene | 2950 | CH₂ stretching |

| ν(C-F)CF3 | 1310 | CF₃ symmetric stretching |

| ν(C-O) | 1050 | C-O stretching |

Molecular Dynamics Simulations and Conformational Studies

While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior and conformational flexibility over time.

Solvation Effects on Molecular Conformation and Reactivity

The behavior of a molecule can change dramatically in the presence of a solvent. Computational models can simulate these effects using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit models, which represent the solvent as a continuous medium. Solvation can influence the conformational equilibrium by stabilizing more polar conformers and can affect reaction rates by stabilizing transition states. For flexible hydrogen-bond donors like benzyl alcohols, accounting for solvation effects is crucial for accurately describing their properties. nih.govnih.gov

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (SPR)

QSAR and SPR studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity or physical properties. While specific QSAR/SPR models for this compound are not widely published, models for the broader class of benzyl alcohols can provide valuable insights. These studies often show that properties like toxicity are associated with hydrophobicity (logP) and electronic parameters. The introduction of fluorine and trifluoromethyl groups drastically alters these properties, impacting the molecule's behavior. Theoretical descriptors that can be calculated include molecular weight, logP, polar surface area, and quantum chemical parameters like HOMO/LUMO energies, which can then be used to build predictive QSAR/SPR models for designing compounds with desired characteristics.

Prediction of Physicochemical Parameters Influenced by Fluorination

The introduction of fluorine and a trifluoromethyl group to the benzyl alcohol scaffold significantly alters its electronic properties, which in turn influences key physicochemical parameters such as pKa and polarity. Computational methods are instrumental in predicting these changes.

The presence of the electron-withdrawing fluorine atom and the potent trifluoromethyl group is expected to increase the acidity of the benzylic proton, thereby lowering the pKa compared to unsubstituted benzyl alcohol. This is due to the inductive effect of these substituents, which stabilizes the resulting alkoxide anion.

Several computational methods can be employed to estimate these properties. The Crippen method, for instance, can be used to predict the octanol/water partition coefficient (logP), which is a measure of a compound's lipophilicity. chemeo.com Similarly, the Joback method can provide estimations for various physical properties. chemeo.com

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Unit | Method |

| logP | 2.337 | Crippen Method | |

| log10ws | -3.05 | Crippen Method | |

| McGowan's characteristic volume (mcvol) | 112.770 | ml/mol | McGowan Method |

| Normal Boiling Point (tb) | 505.11 | K | Joback Method |

| Enthalpy of vaporization (hvap) | 49.12 | kJ/mol | Joback Method |

| Enthalpy of fusion (hfus) | 18.73 | kJ/mol | Joback Method |

| Standard Gibbs free energy of formation (gf) | -803.59 | kJ/mol | Joback Method |

| Enthalpy of formation at standard conditions (hf) | -940.28 | kJ/mol | Joback Method |

| This table presents computationally predicted data and may not reflect experimentally determined values. |

Modeling of Intermolecular Interactions with Biological Receptors

Computational modeling is a powerful tool for predicting and analyzing the interactions between small molecules like this compound and biological receptors, such as proteins. These models are crucial in fields like drug discovery. The specific placement of the fluoro and trifluoromethyl groups can lead to unique and potent interactions.

Molecular docking simulations can predict the preferred binding orientation of the molecule within a receptor's active site. These simulations often reveal that the fluorinated substituents can participate in various non-covalent interactions, including:

Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor.

Halogen Bonds: The fluorine atom can also engage in halogen bonding, an interaction that is gaining increasing recognition in medicinal chemistry.

Hydrophobic Interactions: The trifluoromethyl group is highly lipophilic and can form favorable hydrophobic interactions with non-polar amino acid residues in the receptor's binding pocket.

Dipole-Dipole Interactions: The polarized C-F bonds contribute to the molecule's dipole moment, enabling electrostatic interactions with polar residues in the receptor.

These interactions are critical for the binding affinity and selectivity of the compound for its biological target. For instance, fluorinated benzyl alcohols are common building blocks in the synthesis of various medicinal agents, and their efficacy is often tied to these specific molecular interactions. longdom.org

Advanced Quantum Chemical Topology Analyses (AIM, NCI, NBO) for Interaction Characterization

To gain a more profound understanding of the intramolecular and intermolecular interactions that govern the behavior of this compound, advanced quantum chemical topology analyses are employed. These methods provide a detailed description of the electron density distribution and the nature of chemical bonds and non-covalent interactions.

Atoms in Molecules (AIM) Theory: AIM analysis partitions the molecular space into atomic basins, allowing for the characterization of bond critical points (BCPs). The properties of these BCPs, such as electron density and its Laplacian, can distinguish between covalent bonds and weaker non-covalent interactions. longdom.org For this compound, AIM can be used to characterize potential intramolecular hydrogen bonds, such as an OH···F interaction, which can influence the molecule's conformation. longdom.org

Non-Covalent Interaction (NCI) Index: The NCI index is a visualization tool that highlights regions of non-covalent interactions in a molecule. It is particularly useful for identifying and characterizing weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. longdom.org An NCI analysis of this compound would likely reveal distinct regions of interaction associated with the fluorine and trifluoromethyl groups, providing a visual representation of their influence on intermolecular binding.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a description of the bonding in terms of localized orbitals. It can quantify the strength of interactions, such as charge transfer between orbitals, which is a key component of many non-covalent interactions. longdom.org For this compound, NBO analysis can be used to quantify the stabilizing energy associated with intramolecular hydrogen bonds and other interactions, offering a deeper insight into the conformational preferences of the molecule. longdom.org

Together, these advanced computational methods provide a comprehensive picture of the electronic structure and interaction landscape of this compound, elucidating the critical role of its fluorinated substituents.

Applications in Medicinal Chemistry and Biological Systems Research

Role as a Key Intermediate in Pharmaceutical Synthesis

2-Fluoro-5-(trifluoromethyl)benzyl alcohol is a valued reagent in the synthesis of complex organic molecules designed for biological applications. Its utility stems from the reactivity of the benzylic alcohol group, which can be readily converted into other functional groups, such as halides (e.g., benzyl (B1604629) bromide), or used in ether and ester formation. This allows for its incorporation into a larger molecular framework. While specific, named drug candidates directly synthesized from this alcohol are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds, and its role as a key building block can be inferred from the synthesis of analogous structures.

Building Block for Novel Drug Candidates

The 2-fluoro-5-(trifluoromethyl)phenyl moiety is an attractive scaffold for the design of novel drug candidates due to the combined electronic effects of its substituents. This structural unit is often introduced into target molecules via intermediates like 2-fluoro-5-(trifluoromethyl)benzyl bromide, which is synthesized from the corresponding alcohol. This benzyl bromide is a versatile alkylating agent used to connect the fluorinated phenyl ring to nucleophilic centers, such as amines, phenols, or thiols, within a larger molecule. This strategy is crucial in constructing compounds that target specific biological pathways. For instance, analogous chlorinated compounds, such as 2-chloro-5-(trifluoromethyl)benzyl alcohol, are known intermediates in the synthesis of cholesterol ester transfer protein (CETP) inhibitors, suggesting a parallel role for the fluorinated counterpart in developing new therapeutic agents. guidechem.com

Precursor for Bioactive Fluorinated Analogs

The synthesis of fluorinated analogs of existing bioactive compounds is a common strategy to improve their pharmacological properties. This compound serves as a precursor for creating such analogs. By replacing an existing phenyl or benzyl group in a known drug molecule with the 2-fluoro-5-(trifluoromethyl)benzyl group, medicinal chemists can systematically probe the structure-activity relationship (SAR) and optimize for desired characteristics. The introduction of this specific fluorinated moiety can lead to analogs with enhanced metabolic stability, increased membrane permeability, and improved target affinity. For example, the synthesis of fluorinated analogs of 5-aminolevulinic acid has been explored to develop new agents for photodynamic therapy and medical imaging, highlighting the general principle of using fluorinated building blocks to create novel and potentially improved bioactive molecules. nih.gov

Impact of Fluorine and Trifluoromethyl Substitution on Biological Activity and Pharmacological Profiles

The presence and specific placement of the fluorine atom and the trifluoromethyl group on the benzyl alcohol's phenyl ring are critical in defining the biological activity of its derivatives. These substituents modulate the electronic and steric properties of the molecule, which in turn influences its interactions with biological targets.

Modulation of Target Binding Affinity and Selectivity

The incorporation of fluorine and trifluoromethyl groups can significantly enhance the binding affinity and selectivity of a ligand for its target protein. nih.gov The trifluoromethyl group, in particular, can improve inhibitory activity by engaging in short-distance multipolar interactions with the protein backbone. nih.govacs.org The electron-withdrawing nature of both the fluorine atom at the C2 position and the trifluoromethyl group at the C5 position creates a unique electronic distribution on the aromatic ring. This can influence cation-π or π-π stacking interactions within a protein's binding pocket. Studies on menin-MLL inhibitors have shown that the introduction of trifluoromethyl groups can improve inhibitory activity by 5- to 10-fold due to favorable interactions with backbone carbonyls. nih.gov The specific substitution pattern of this compound derivatives can thus be leveraged to fine-tune ligand binding, potentially leading to more potent and selective drug candidates.

| Substituent | Position | Potential Interaction Type | Interacting Partner in Macromolecule |

|---|---|---|---|

| Fluorine | C2 | Multipolar (C-F···C=O) | Protein backbone carbonyls |

| Fluorine | C2 | Weak Hydrogen Bond (C-F···H-N) | Amide groups (e.g., from Asparagine, Glutamine) |

| Trifluoromethyl | C5 | Hydrophobic Interactions | Aliphatic side chains (e.g., Leucine, Isoleucine, Valine) |

| Trifluoromethyl | C5 | Multipolar Interactions | Protein backbone, polar residues |

| Aromatic Ring | - | π-π Stacking | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Aromatic Ring | - | Cation-π Interactions | Positively charged residues (e.g., Lysine, Arginine) |

Alteration of Enzyme Inhibition and Activation Mechanisms

The introduction of fluoro- and trifluoromethyl groups can alter the mechanism by which a molecule inhibits or activates an enzyme. nih.govresearchgate.net These electron-withdrawing groups can increase the acidity of a key functional group, making it a better proton donor or acceptor in the enzyme's active site. For example, polyfluoroketones have been designed as potent inhibitors of proteases. researchgate.net Furthermore, the metabolic stability conferred by these groups can prevent enzymatic degradation of the drug molecule, prolonging its inhibitory effect. In some cases, the fluorinated analog can act as a "suicide substrate," where the enzyme processes the molecule, leading to the formation of a reactive species that irreversibly inactivates the enzyme. researchgate.net The specific electronic and steric profile of derivatives of this compound can thus be harnessed to design enzyme inhibitors with novel mechanisms of action.

Metabolic Fate and Biotransformation Pathways in Biological Systems

The metabolic fate of xenobiotics, including fluorinated compounds like this compound, is a critical area of investigation in medicinal chemistry and toxicology. The introduction of fluorine atoms into organic molecules can significantly alter their metabolic pathways, often enhancing metabolic stability but sometimes leading to the formation of reactive metabolites. The biotransformation of this compound is anticipated to involve a series of enzymatic reactions, primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, leading to various metabolites.

In Vitro and In Vivo Metabolism Studies

Currently, there is a lack of specific in vitro and in vivo metabolism studies published directly on this compound. However, the metabolic pathways can be inferred from studies on structurally related compounds, such as benzyl alcohol and other fluorinated aromatic compounds.

Generally, benzyl alcohol is metabolized to benzoic acid, which is then conjugated with glycine (B1666218) to form hippuric acid and subsequently excreted. hmdb.canih.gov This process is initiated by the oxidation of the alcohol moiety. For fluorinated benzyl alcohols, the metabolic pathways can be more complex due to the presence of the carbon-fluorine bond.

In vitro studies using human liver microsomes are instrumental in elucidating the initial steps of metabolism, particularly those mediated by cytochrome P450 enzymes. rsc.org Such studies on fluorinated xenobiotics have shown that the position of the fluorine atom on the aromatic ring can significantly influence the rate and site of metabolism. nih.gov For instance, the biotransformation of 8:2 fluorotelomer alcohol has been shown to be catalyzed by specific CYP isoforms, such as CYP2C19, in human liver microsomes. rsc.org

In vivo studies in animal models, often utilizing techniques like 19F NMR spectroscopy, can provide a comprehensive picture of the metabolic fate, including the identification of urinary and fecal metabolites. nih.gov Studies on fluorinated xenobiotics in rats have successfully used 19F-NMR to track the metabolic conversion of these compounds. nih.gov

Table 1: Predicted Metabolic Pathways of this compound Based on Analogous Compounds

| Metabolic Step | Predicted Transformation | Enzyme System (Hypothesized) | Resulting Metabolite (Hypothesized) |

| Phase I Oxidation | Oxidation of the benzylic alcohol to an aldehyde | Alcohol Dehydrogenase, Cytochrome P450 | 2-Fluoro-5-(trifluoromethyl)benzaldehyde (B125124) |

| Phase I Oxidation | Oxidation of the aldehyde to a carboxylic acid | Aldehyde Dehydrogenase | 2-Fluoro-5-(trifluoromethyl)benzoic acid |

| Phase I Hydroxylation | Aromatic hydroxylation | Cytochrome P450 | Hydroxylated derivatives |

| Phase II Conjugation | Glucuronidation of the alcohol or carboxylic acid | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates |

| Phase II Conjugation | Sulfation of the alcohol | Sulfotransferases (SULTs) | Sulfate conjugates |

| Phase II Conjugation | Glycine conjugation of the carboxylic acid | Acyl-CoA synthetase, Glycine N-acyltransferase | 2-Fluoro-5-(trifluoromethyl)hippuric acid |

Mechanisms of C-F Bond Cleavage and Defluorination

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it generally resistant to cleavage. However, enzymatic defluorination can occur through various mechanisms, often mediated by metalloenzymes like cytochrome P450. nih.gov

One proposed mechanism for the enzymatic cleavage of an aromatic C-F bond involves oxidative metabolism. nih.gov This can be initiated by a monooxygenase, such as a cytochrome P450 enzyme, which hydroxylates the aromatic ring. This hydroxylation can lead to the formation of an unstable intermediate that subsequently eliminates a fluoride (B91410) ion to restore aromaticity. Some studies have shown that certain microorganisms can degrade fluoroaromatics under anaerobic conditions through a process involving ATP-dependent C-F bond cleavage. nih.gov

While direct cleavage of the C-F bond is energetically demanding, metabolic activation of the molecule can facilitate this process. For instance, the hydroxylation of a carbon atom adjacent to the one bearing the fluorine can sometimes lead to defluorination. It has been noted that while the C-F bond is strong, the departure of fluoride from metabolic intermediates can be facile. rsc.orgnih.gov

Formation of Metabolites and Their Biological Relevance

The biotransformation of this compound is expected to produce a range of metabolites with varying biological activities.

The primary oxidation product, 2-Fluoro-5-(trifluoromethyl)benzoic acid , is likely to be a major metabolite, analogous to the metabolism of benzyl alcohol to benzoic acid. hmdb.canih.govnih.gov This carboxylic acid derivative would then be available for Phase II conjugation reactions, such as glucuronidation or conjugation with amino acids like glycine, to facilitate its excretion.

Hydroxylated metabolites could also be formed through the action of cytochrome P450 enzymes on the aromatic ring. The position of hydroxylation would be influenced by the directing effects of the fluorine and trifluoromethyl substituents. These hydroxylated metabolites could also undergo subsequent conjugation reactions.

The biological relevance of these metabolites is an important consideration. While the parent compound may have a specific pharmacological profile, its metabolites could exhibit different activities or potencies. In some cases, metabolism can lead to the formation of toxic byproducts. For example, the liberation of fluoride ions, although likely a minor pathway for this compound, needs to be considered, as high concentrations of fluoride can be toxic. nih.gov

Design and Synthesis of Fluorinated Probes for Chemical Biology Research

Fluorinated molecules are increasingly utilized as probes in chemical biology and for in vivo imaging techniques like 19F Magnetic Resonance Imaging (MRI). acs.orgresearchgate.netnih.gov The lack of a natural fluorine background in biological systems provides a unique window for highly specific detection. acs.org

While there are no specific examples of probes synthesized directly from this compound in the reviewed literature, the structural motifs present in this compound make it a potential scaffold for the development of novel probes. The synthesis of fluorinated probes often involves the strategic incorporation of fluorine atoms into molecular structures designed to interact with specific biological targets. nih.govmdpi.com

The design of such probes would involve modifying the benzyl alcohol moiety to include a reporter group (e.g., a fluorophore for fluorescence imaging or a paramagnetic tag for MRI) and a targeting ligand to direct the probe to a specific biological location or protein. The synthesis could involve standard organic chemistry transformations to couple these components to the 2-fluoro-5-(trifluoromethyl)benzyl scaffold. researchgate.netresearchgate.net The presence of both a single fluorine atom and a trifluoromethyl group could offer distinct signals in 19F NMR or MRI applications, potentially allowing for multimodal or ratiometric sensing.

For instance, the alcohol group could be derivatized to link to a biomolecule, while the fluorinated aromatic ring serves as the 19F NMR/MRI reporter. The synthesis of fluorinated benzyl ethers as protecting groups in oligosaccharide synthesis highlights the utility of such fluorinated benzyl moieties in complex chemical synthesis. acs.org

Environmental Fate, Degradation Pathways, and Monitoring in Academic Contexts

Environmental Biotransformation Studies

Biotransformation, driven by microbial activity, is a primary mechanism for the degradation of organic compounds in the environment. The susceptibility of a molecule like 2-Fluoro-5-(trifluoromethyl)benzyl alcohol to microbial attack depends on factors such as the availability of suitable microorganisms and enzymes, and the prevailing environmental conditions (e.g., presence or absence of oxygen).

The microbial degradation of fluorinated compounds can proceed under both aerobic and anaerobic conditions, though the pathways and efficiencies often differ significantly. nih.gov

Under aerobic conditions , the initial step in the degradation of benzyl (B1604629) alcohol analogues is often the oxidation of the alcohol group. thermofisher.com Studies on other fluorinated alcohols have shown that aerobic biotransformation can be initiated by hydroxylation of the alkyl chain, followed by oxidation. sci-hub.se For this compound, this would likely involve the oxidation of the benzylic alcohol to the corresponding aldehyde and then to 2-fluoro-5-(trifluoromethyl)benzoic acid. The subsequent steps would involve cleavage of the aromatic ring, a process that can be hindered by the presence of fluorine substituents. Research on trifluoromethoxy-substituted aliphatic alcohols has demonstrated varied outcomes; one compound showed nearly complete mineralization with quantitative release of fluoride (B91410), while a structurally similar compound yielded a persistent acidic metabolite, 3-trifluoromethoxy-propanoic acid. sci-hub.se This highlights that small structural differences can significantly impact biodegradability.

Anaerobic degradation of fluorinated aromatic compounds has also been documented, particularly under denitrifying conditions. acs.org While many fluorophenols have been found to be recalcitrant under anaerobic conditions, certain fluorobenzoates can be completely degraded, with stoichiometric release of fluoride. acs.org However, the complete anaerobic degradation of many fluoroaromatics is often slow or does not occur at all. turi.org Some studies on per- and polyfluoroalkyl substances (PFAS) have shown that reductive degradation can generate fluoride and perfluoroalkyl alcohols, which may then be susceptible to further anaerobic breakdown. msstate.edu The potential for anaerobic degradation of this compound would likely depend on the ability of microbial consortia to first attack the alcohol group and then defluorinate the resulting aromatic acid intermediate.

The metabolic pathways for the degradation of benzyl alcohol are well-established in some bacteria, such as Pseudomonas putida. This bacterium metabolizes benzyl alcohol through oxidation to benzaldehyde (B42025) and then benzoate, which is subsequently funneled into the catechol ortho-cleavage pathway. thermofisher.com The enzymes involved, aromatic alcohol dehydrogenase and aromatic aldehyde dehydrogenase, often exhibit broad substrate specificity and could potentially act on fluorinated analogues. thermofisher.com

The key challenge in the metabolism of this compound is the enzymatic cleavage of the C-F bonds. While many microorganisms lack specific dehalogenases for fluorinated compounds, some have been identified. collectionscanada.ca The FAcD RPA1163 enzyme from Rhodopseudomonas palustris, for example, can defluorinate substrates bulkier than fluoroacetate. msstate.edu Metabolism of fluorinated compounds can proceed along common catabolic pathways, leading to either the formation of dead-end fluorometabolites or the spontaneous release of fluoride from an unstable intermediate. collectionscanada.ca For this compound, a plausible microbial pathway would involve:

Oxidation of the alcohol to a carboxylic acid via dehydrogenase enzymes.

Activation of the resulting benzoic acid derivative to its coenzyme A (CoA) ester.

Enzymatic dearomatization and subsequent cleavage of the C-F bonds, which represents the most challenging step.

Abiotic Degradation Mechanisms

Abiotic processes, driven by physical or chemical factors like light and heat, provide alternative routes for the transformation of environmentally persistent compounds.

Photolysis, or degradation by light, is a significant abiotic pathway for many aromatic compounds. Studies on various fluorinated pharmaceuticals and phenols show that both the Ar-F and Ar-CF3 motifs are susceptible to photolytic transformation, though their reactivity differs.

For this compound, photolysis in sunlit surface waters would likely involve competing pathways:

Defluorination: Cleavage of the C-F bond at the 2-position to release fluoride.

TFA Formation: Degradation of the trifluoromethyl group to form trifluoroacetic acid.

Formation of Fluorinated Intermediates: Hydroxylation of the aromatic ring or other minor structural modifications can lead to the formation of new fluorinated byproducts that retain one or both of the original fluorine motifs. mdpi.comresearchgate.net

The presence of hydroxyl radicals (•OH), which are naturally present in aquatic and atmospheric environments, can significantly accelerate the degradation rates of fluorinated aromatic compounds compared to direct photolysis. mdpi.com

Table 1: Summary of Photolytic Fate of Different Fluorine Motifs in Aromatic Compounds

| Fluorine Motif | General Photolytic Stability | Major Degradation Products | References |

| Aryl Fluorine (Ar-F) | More labile | Fluoride (F⁻) | marquette.edumdpi.com |

| Benzylic/Aromatic Trifluoromethyl (Ar-CF₃) | More stable | Trifluoroacetic Acid (TFA), Fluoride (F⁻), Organofluorine products | mdpi.comresearchgate.net |

| Heteroaromatic Fluorine (Het-F) | Generally stable | Fluoride (F⁻), Stable organofluorine products | marquette.edu |

| Aliphatic Trifluoromethyl (Aliphatic-CF₃) | Particularly stable | Intact motif often retained in products; minimal TFA formation | marquette.edu |

High-temperature processes, such as industrial incineration, can be used to destroy persistent organic pollutants. While specific data for this compound is not available, the thermal degradation can be inferred from studies on benzyl alcohol and fluorinated polymers. The highly aromatic structure generally confers significant thermal stability. numberanalytics.com

The pyrolysis of benzyl alcohol (the non-fluorinated parent compound) is initiated by the breaking of the C-O bond in the alcohol moiety, leading to the formation of benzyl and phenyl radicals. turi.org These radicals can then form a complex mixture of polyaromatic hydrocarbons (PAHs). turi.org

For this compound, a similar initial cleavage of the benzylic group would be expected. At sufficiently high temperatures, the very stable aromatic ring and C-F bonds will also break. The fate of the fluorine atoms is highly dependent on the conditions.

In the presence of hydrogen sources , such as moisture, hydrogen fluoride (HF) is a major expected gaseous product. google.com

Thermolysis of fluoropolymers has been shown to produce trifluoroacetate (B77799) (TFA) and other longer-chain perfluorinated carboxylic acids. marquette.edu

Under oxygen-rich conditions , the formation of HF can be enhanced. However, the presence of minerals like calcium can help capture the fluorine as stable inorganic solids, such as calcium fluoride (CaF₂), in the ash or slag. google.com

Therefore, thermal degradation is unlikely to be a significant environmental fate pathway under ambient conditions but is a critical process in controlled high-temperature waste treatment.

Environmental Monitoring and Analytical Challenges for Fluorinated Compounds

The effective monitoring of fluorinated compounds like this compound in environmental matrices (water, soil, air) presents significant analytical challenges. The sheer number and variety of fluorinated substances in commerce make it difficult to analyze them all with a single method.

A primary challenge is that targeted analysis, which looks for specific known compounds, may miss a large fraction of the total organofluorine burden. This has led to the development of methods to measure Total Organic Fluorine (TOF) , which provides a measure of all fluorine bound to organic compounds in a sample. google.com Techniques like Combustion Ion Chromatography (CIC) are often used for this purpose.

For the specific identification and quantification of individual compounds, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the dominant technique. google.com However, this requires authentic analytical standards, which are not available for every potential degradation product. To address the "unknown" fluorinated compounds, there is a growing use of non-targeted and suspect screening approaches based on high-resolution mass spectrometry (HRMS). These powerful techniques can help elucidate the structures of novel transformation products without needing a pre-existing standard.

The main difficulties in monitoring can be summarized as:

Diversity of Compounds: A vast number of parent compounds and transformation products exist.

Low Concentrations: Environmental levels are often at trace or ultra-trace concentrations, requiring highly sensitive instruments.

Lack of Standards: Authentic standards for many emerging contaminants and degradation byproducts are not commercially available. researchgate.net

Matrix Effects: Complex environmental samples (e.g., soil, wastewater) can interfere with the analysis.

No Standardized Methodology: There is often a lack of universally applicable and standardized sampling and analysis protocols, particularly for air matrices. google.com

Table 2: Comparison of Analytical Approaches for Fluorinated Compounds

| Analytical Approach | Principle | Advantages | Disadvantages | References |

| Targeted Analysis (e.g., LC-MS/MS) | Quantifies a pre-defined list of known compounds using analytical standards. | Highly sensitive and specific; quantitative. | Misses unknown compounds; requires standards for each analyte. | google.com |

| Total Organic Fluorine (TOF) Analysis (e.g., CIC) | Measures the total amount of fluorine in organic compounds after combustion. | Captures all organofluorine, known and unknown; provides a sum parameter. | Does not identify individual compounds; can have interferences from inorganic fluoride. | google.com |

| Non-Targeted Screening (e.g., LC-HRMS) | Scans for all detectable ions and uses accurate mass to tentatively identify unknown compounds. | Capable of discovering novel contaminants and degradation products. | Primarily qualitative/semi-quantitative; data processing is complex. |

Detection of Organofluorine Compounds in Environmental Matrices

The detection of organofluorine compounds like this compound in complex environmental matrices such as soil, water, and sludge presents analytical challenges. alfa-chemistry.com These challenges include the vast number of different compounds, their presence at trace concentrations, and interference from the sample matrix. alfa-chemistry.comnih.gov Consequently, a variety of sophisticated analytical techniques are employed, often requiring extensive sample preparation to isolate and concentrate the target analytes. chromatographyonline.comcdc.gov

Commonly used methods are dominated by chromatography coupled with mass spectrometry. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly favored for its high sensitivity and specificity, with detection limits typically below 10 ng/L for many compounds. nih.gov Gas chromatography-mass spectrometry (GC-MS) is also used, especially for more volatile organofluorines. chromatographyonline.com

For a broader screening approach, methods that measure total organic fluorine (TOF) are utilized. nih.gov Combustion ion chromatography (CIC) is a prominent technique where a sample is combusted, converting all organofluorine compounds to hydrogen fluoride (HF), which is then quantified by ion chromatography. nih.govnih.gov This provides a measure of the total organofluorine load in a sample. nih.gov Another specialized technique is ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, which can detect and quantify different organofluorine compounds by monitoring the chemical shift associated with the fluorine atoms, helping to eliminate interferences from other halogenated compounds or inorganic fluoride. nih.gov

| Analytical Technique | Principle of Detection | Typical Application | Common Detection Limits | Reference |

|---|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on polarity, followed by mass-to-charge ratio identification of parent and fragment ions. | Targeted analysis of specific PFAS and other non-volatile organofluorines in water, soil, and biological samples. | <10 ng/L | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on boiling point, followed by mass-to-charge ratio identification. | Analysis of volatile organofluorines, such as fluorotelomer alcohols, in air and water. | pg to ng levels | chromatographyonline.com |

| Combustion Ion Chromatography (CIC) | Sample is combusted to convert all organic fluorine to hydrogen fluoride (HF), which is then measured by ion chromatography. | Screening tool for total adsorbable organofluorine (AOF) in wastewater and surface water. | 1.4–2.2 µg/L | nih.gov |

| 19F Nuclear Magnetic Resonance (19F NMR) | Measures the specific resonance of fluorine nuclei in a magnetic field to identify and quantify fluorine-containing compounds. | Measuring total concentrations of specific classes of organofluorines by monitoring terminal CF3 peaks. | Higher than MS methods | nih.gov |

Identification of Persistent Metabolites and Transformation Products

The degradation of this compound in the environment can proceed through various biotic and abiotic pathways, leading to the formation of more persistent or mobile transformation products. While specific degradation studies on this exact compound are limited in publicly available literature, pathways can be inferred from research on analogous structures like benzyl alcohol and other fluorinated aromatic compounds. jseb.jpnih.gov

Microbial degradation is a key process. Bacteria, such as those from the Pseudomonas genus, are known to metabolize benzyl alcohols. jseb.jpnih.gov The typical pathway involves the oxidation of the alcohol group to an aldehyde and then to a carboxylic acid. nih.gov For this compound, this would result in the formation of 2-fluoro-5-(trifluoromethyl)benzaldehyde (B125124) and subsequently 2-fluoro-5-(trifluoromethyl)benzoic acid . Further degradation often involves ring-cleavage through dioxygenase enzymes. jseb.jp The fluorine and trifluoromethyl substituents can significantly slow down or halt this process, leading to the accumulation of the fluorinated benzoic acid as a persistent metabolite. jseb.jp

Abiotic degradation can occur through processes like photolysis (degradation by light). numberanalytics.com However, the high strength of C-F bonds makes the trifluoromethyl group very stable towards photochemical degradation. mdpi.com Oxidative processes in the atmosphere or water could also transform the alcohol functional group. gdut.edu.cn

| Potential Transformation Product | Precursor Compound | Likely Degradation Pathway | Environmental Significance | Reference |

|---|---|---|---|---|

| 2-Fluoro-5-(trifluoromethyl)benzaldehyde | This compound | Microbial or chemical oxidation of the alcohol group. | Intermediate product, likely transient. | nih.gov |

| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 2-Fluoro-5-(trifluoromethyl)benzaldehyde | Microbial or chemical oxidation of the aldehyde group. | Considered a persistent metabolite due to the stability of the fluorinated aromatic ring. | jseb.jp |

| Fluoride ions (F⁻) | This compound or its metabolites | Enzymatic cleavage of the C-F bond (defluorination). | Indicates breakdown of the organofluorine structure, though this is often a slow, rate-limiting step. | jseb.jpnih.gov |

Influence of Fluorine Substitution on Environmental Persistence and Mobility

The substitution of hydrogen with fluorine atoms, particularly the inclusion of a trifluoromethyl (-CF₃) group, dramatically alters a molecule's physicochemical properties and, consequently, its environmental fate. numberanalytics.comresearchgate.net The primary factor is the exceptional strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. wikipedia.org

This high bond strength imparts significant chemical and thermal stability to organofluorine compounds. wikipedia.org The trifluoromethyl group is particularly robust and resistant to both biotic and abiotic degradation. mdpi.com Molecules containing this group are often very stable against metabolic attacks, which is a desirable trait in pharmaceuticals but leads to high persistence in the environment. numberanalytics.commdpi.com Lightly fluorinated molecules may break down, releasing fluoride, but heavily fluorinated compounds are known to be highly persistent. societechimiquedefrance.fr

Fluorine substitution also affects a compound's mobility in the environment. researchgate.net The trifluoromethyl group significantly increases a molecule's lipophilicity (its tendency to dissolve in fats and oils rather than water). mdpi.com This property can influence how the compound partitions between water, soil, and biota. Higher lipophilicity can lead to greater sorption to soil organic matter and sediment, potentially reducing its mobility in groundwater but increasing its potential for bioaccumulation in organisms. numberanalytics.comresearchgate.net Therefore, compounds like this compound are expected to be more persistent and potentially less mobile in soil compared to their non-fluorinated analog, benzyl alcohol. taylorfrancis.com

| Property | Influence of Fluorine and -CF₃ Group | Environmental Implication | Reference |

|---|---|---|---|

| Chemical and Thermal Stability | Significantly increased due to the high C-F bond energy (~480 kJ/mol). | High resistance to degradation, leading to environmental persistence. | wikipedia.org |

| Metabolic Stability | The -CF₃ group is a poor substrate for many enzymes (e.g., P450), blocking metabolic oxidation. | Increased resistance to biodegradation, contributing to persistence and potential for bioaccumulation. | mdpi.com |

| Lipophilicity | The -CF₃ group is highly lipophilic, increasing the overall lipophilicity of the molecule. | Affects partitioning behavior; may lead to increased sorption to soil/sediment and bioaccumulation. | mdpi.com |

| Mobility in Soil | Increased lipophilicity can lead to stronger binding to soil organic matter, reducing leaching and mobility. | Potential for long-term accumulation in soil matrices. | researchgate.net |

Future Research Directions and Unresolved Challenges

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of polyfluorinated aromatic compounds like 2-Fluoro-5-(trifluoromethyl)benzyl alcohol often involves multi-step processes that can be inefficient and costly. researchgate.net While methods for introducing trifluoromethyl groups into aromatic rings have advanced, challenges remain in achieving high efficiency, regioselectivity, and scalability, especially for industrial applications. nih.govresearchgate.netacs.org

Future research will likely focus on the development of more direct and atom-economical synthetic routes. This includes exploring novel catalytic systems that can facilitate the direct C-H trifluoromethylation and fluorination of simpler aromatic precursors. nih.gov The use of continuous-flow chemistry presents a promising avenue for improving reaction efficiency, safety, and scalability for trifluoromethylation processes. nih.govacs.org Furthermore, developing synthetic methods that utilize cheaper and more environmentally benign fluorinating and trifluoromethylating agents is a critical challenge. nih.govresearchgate.net Overcoming the limitations of current methods, which can require harsh reaction conditions or expensive reagents, is essential for the cost-effective production of this compound and its derivatives. acs.orggoogle.com

Deeper Understanding of Molecular Interactions in Complex Biological Systems

The fluorine and trifluoromethyl groups in this compound significantly influence its electronic properties, lipophilicity, and metabolic stability, which in turn dictate its interactions within biological systems. mdpi.comnbinno.comwikipedia.org The trifluoromethyl group, in particular, is a highly sought-after moiety in medicinal chemistry for its ability to enhance cell permeability and metabolic stability. nbinno.com However, the precise effects of fluorination on protein-ligand binding and other molecular interactions can be difficult to predict and rationalize. nih.govacs.org

A significant challenge is to move beyond empirical observations to a more profound, predictive understanding of how the specific placement of fluorine and trifluoromethyl groups affects biological activity. Future research should focus on elucidating the subtle, non-covalent interactions that fluorine atoms participate in, such as hydrogen bonds and multipolar interactions with protein backbones. nih.govacs.org It is hypothesized that fluorine substituents can modulate complex molecular structures, like protein-water hydrogen bond networks, thereby stabilizing or destabilizing a ligand-protein complex. nih.gov A deeper understanding of these interactions is crucial for designing more potent and selective therapeutic agents derived from this compound.

Comprehensive Elucidation of Environmental Transformation Pathways

The high stability of the carbon-fluorine bond, which makes organofluorine compounds metabolically stable in pharmaceuticals, also contributes to their environmental persistence. numberanalytics.comwikipedia.org Compounds containing trifluoromethyl groups are common in many agrochemicals and pharmaceuticals and are increasingly detected in the environment. mdpi.com The biodegradation of polyfluorinated compounds is rare and often occurs at very low rates, posing potential long-term environmental risks. nih.gov

A critical unresolved challenge is to comprehensively map the environmental fate and transformation pathways of compounds like this compound. numberanalytics.com Research is needed to identify the microorganisms and enzymatic systems capable of degrading such compounds and to understand the mechanisms of C-F bond cleavage. mdpi.comnih.gov Factors influencing their degradation and transformation, such as hydrolysis, photolysis, and microbial degradation, need to be systematically investigated. numberanalytics.com This knowledge is essential for assessing the environmental impact of these compounds and for developing effective bioremediation strategies. nih.govucsb.edu

Rational Design of Fluorinated Compounds with Optimized Profiles

The introduction of fluorine can significantly modulate a compound's lipophilicity, solubility, and stability. hovione.com The rational design of fluorinated molecules with optimized property profiles remains a significant challenge due to the often unpredictable effects of fluorination. nih.govacs.org While the trifluoromethyl group is often used as a bioisostere for other groups to improve pharmacokinetic properties, a more systematic approach to its application is needed. wikipedia.org

Future efforts in this area will focus on developing clear guidelines for the strategic placement of fluorine atoms to achieve desired therapeutic or material properties. nih.gov This involves moving beyond simple substitution and considering the intricate interplay between the electronic and steric effects of fluorine. nbinno.com The goal is to fine-tune properties such as binding affinity, selectivity, and metabolic stability with high precision. mdpi.comnih.gov This will require a deeper understanding of structure-activity relationships and the development of predictive models that can guide the design of next-generation fluorinated compounds based on building blocks like this compound. nih.gov

Integration of Computational and Experimental Approaches for Predictive Research

The complex effects of fluorination make a purely experimental approach to discovery and optimization both time-consuming and resource-intensive. The integration of computational methods with experimental studies is crucial for advancing the field of fluorine chemistry. nih.gov Computational models can help to predict the properties and behavior of fluorinated compounds, but their accuracy for highly fluorinated compounds has been a challenge. nih.govethz.ch

The future of research in this area lies in the synergistic use of computational and experimental techniques. nih.gov Advanced computational methods, such as density functional theory (DFT), can be used to predict NMR spectra for the identification of fluorinated products and to understand reaction mechanisms. nih.gov Molecular simulations are essential for rationalizing the effects of fluorination on molecular interactions and binding energies. nih.govacs.org A key challenge is to improve the accuracy of predictive models for properties like partition coefficients, which are crucial for environmental fate modeling. nih.govethz.chresearchgate.net The development of algorithms to support the structure-based design of favorable fluorine interactions in protein-ligand complexes will also be a significant step forward. acs.org This integrated approach will accelerate the discovery and development of novel fluorinated compounds with optimized profiles for a wide range of applications.

Q & A

Q. How can researchers optimize the laboratory-scale synthesis of 2-fluoro-5-(trifluoromethyl)benzyl alcohol?

Methodological Answer: Key factors include:

- Reaction Temperature : Controlled heating (e.g., reflux conditions) to avoid decomposition of fluorinated intermediates.

- Catalysts : Use of palladium or copper catalysts for halogen exchange reactions, given the presence of fluorine and trifluoromethyl groups .

- Protecting Groups : Protection of the hydroxyl group during halogenation steps to prevent side reactions .

- Purification : Distillation under reduced pressure (boiling point: 99–101°C at 15 mmHg) or recrystallization using non-polar solvents .